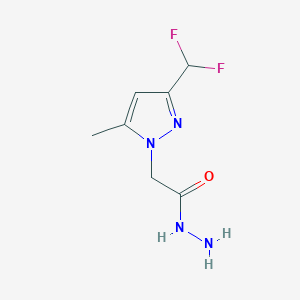

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N4O/c1-4-2-5(7(8)9)12-13(4)3-6(14)11-10/h2,7H,3,10H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZOYIHSKBKRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NN)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801174854 | |

| Record name | 3-(Difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001518-82-6 | |

| Record name | 3-(Difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The target compound features a 1H-pyrazole core substituted at the 1-position with an acetohydrazide group and at the 3- and 5-positions with difluoromethyl and methyl groups, respectively. The difluoromethyl group introduces steric and electronic complexities, necessitating precise control during cyclization and fluorination steps. The acetohydrazide side chain requires careful introduction to avoid premature hydrolysis or side reactions. Key challenges include:

- Regioselectivity : Avoiding isomer formation during pyrazole ring closure (e.g., 1,3- vs. 1,5-disubstitution).

- Fluorine Incorporation : Achieving high-efficiency difluoromethylation without side products.

- Hydrazide Stability : Maintaining functional group integrity under acidic/basic conditions.

Pyrazole Core Formation Strategies

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

A widely adopted approach involves reacting methylhydrazine with α,β-unsaturated carbonyl precursors. For example, 2,2-difluoroacetyl halides (X = Cl, F) undergo Michael addition with acrylate esters, followed by cyclization with methylhydrazine.

Representative Reaction Pathway :

- Michael Addition :

$$ \text{2,2-Difluoroacetyl chloride} + \text{Methyl acrylate} \xrightarrow{\text{Base}} \alpha\text{-Difluoroacetyl acrylate intermediate} $$ - Cyclization :

$$ \alpha\text{-Difluoroacetyl acrylate} + \text{Methylhydrazine} \xrightarrow{\text{KI Catalyst}} \text{Pyrazole carboxylate} $$ - Hydrolysis/Acidification :

$$ \text{Pyrazole carboxylate} \xrightarrow{\text{HCl}} \text{Pyrazole carboxylic acid} $$

This method yields the pyrazole core with a 95:5 ratio of 3- vs. 5-difluoromethyl isomers when using potassium iodide as a catalyst.

Table 1: Cyclocondensation Optimization Parameters

| Parameter | Optimal Condition | Isomer Ratio (3:5) | Yield (%) |

|---|---|---|---|

| Catalyst | KI (1.5 mol%) | 95:5 | 75.9 |

| Temperature | -30°C to -20°C | 94:6 | 77.1 |

| Solvent System | Aqueous Ethanol (40%) | 96:4 | 79.6 |

1,3-Dipolar Cycloaddition of Diazo Compounds

Alternative routes employ diazoacetates in cycloaddition reactions with acetylenic ketones. Ethyl diazoacetate reacts with propargyl derivatives under zinc triflate catalysis to form pyrazole-5-carboxylates, which can be functionalized to the target hydrazide.

Advantages :

- Single-step ring formation with minimal isomerization.

- Compatibility with diverse acetylene substrates.

Limitations :

- Requires strict temperature control (-78°C to 0°C).

- Lower functional group tolerance compared to cyclocondensation.

Functionalization to Acetohydrazide

Hydrazinolysis of Ester Intermediates

The pyrazole carboxylic acid intermediate is esterified (e.g., ethyl ester) and subjected to hydrazinolysis:

$$ \text{Pyrazole-COOEt} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole-CONHNH}_2 $$

Critical Parameters :

- Molar Ratio : 1:1.2 (ester:hydrazine) prevents over-substitution.

- Solvent : Anhydrous ethanol minimizes hydrolysis side reactions.

- Temperature : Reflux (78°C) for 6–8 hours ensures complete conversion.

Table 2: Hydrazinolysis Efficiency

| Ester Precursor | Hydrazine Source | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethyl ester | Hydrazine hydrate | 99.6 | 82.3 |

| Methyl ester | Anhydrous hydrazine | 98.9 | 78.5 |

Fluorination Techniques

Direct Difluoromethylation

Late-stage introduction of the difluoromethyl group using ClCF$$2$$H or HCF$$2$$TMS reagents has been explored but faces challenges in regioselectivity. A preferred method involves starting with pre-fluorinated building blocks like 2,2-difluoroacetyl halides to ensure correct positioning.

Purification and Isomer Control

Recrystallization Optimization

Crude product recrystallization in aqueous ethanol (35–40%) achieves >99.5% purity by exploiting differential solubility of isomers:

Procedure :

- Dissolve crude product in refluxing ethanol/H$$_2$$O (3:1).

- Cool gradually to 10°C over 4 hours.

- Filter and wash with cold ethanol.

Table 3: Recrystallization Outcomes

| Solvent Ratio (EtOH:H$$_2$$O) | Purity Gain (%) | Isomer Reduction (%) |

|---|---|---|

| 3:1 | 99.6 | 95:5 → 99:1 |

| 2:1 | 98.9 | 94:6 → 98:2 |

Analytical Validation

Chromatographic Methods

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Component | Cost Contribution (%) | Scalability Challenge |

|---|---|---|

| 2,2-Difluoroacetyl chloride | 38 | Corrosive handling |

| Methylhydrazine | 29 | Toxicity controls |

| Solvent Recovery | 18 | Energy-intensive distillation |

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic cyclization steps, reducing reaction times from hours to minutes while maintaining 92% yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halides (e.g., Br2) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:

Medicinal Chemistry: The compound’s difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it valuable in drug discovery and development.

Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential biological activity against pests and weeds.

Materials Science: The compound can be incorporated into polymers and other materials to improve their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target. The compound’s unique structure allows it to fit into binding sites with high specificity, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related pyrazole-acetohydrazide derivatives and their key differences:

Key Structural and Functional Insights

Impact of Fluorination: The difluoromethyl group in the target compound increases electronegativity and metabolic resistance compared to non-fluorinated analogs like 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide . In contrast, trifluoromethyl substituents (e.g., in ) enhance binding to hydrophobic enzyme pockets, as seen in DHODH inhibitors .

Thiophene-triazole hybrids () exhibit actoprotective effects, whereas 4-chlorophenyl analogs () show lipase/α-glucosidase inhibition, highlighting substituent-dependent activity .

Synthetic Accessibility :

- The target compound is synthesized via nucleophilic substitution of pyrazole intermediates with chloroacetohydrazide, similar to methods in .

- Comparatively, trifluoromethyl-containing analogs () require multi-step condensation, reducing yield .

Contradictions and Limitations

- Actoprotective vs. Fatigue-Inducing Effects : In , benzylidene-substituted acetohydrazides reduce fatigue in rats, while nitrobenzylidene analogs exacerbate it, emphasizing the need for precise substituent tuning .

- Lack of Direct Bioactivity Data : The target compound’s biological profile remains underexplored compared to analogs like 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide, which has validated actoprotective data .

Biological Activity

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The unique structural features of this compound, particularly the difluoromethyl group, contribute to its distinct chemical properties and biological efficacy.

The molecular formula of this compound is . Its structure includes:

- A difluoromethyl substituent, enhancing metabolic stability.

- A methyl group on the pyrazole ring, which may influence its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle. By inhibiting SDH, the compound disrupts cellular respiration in fungi and potentially other pathogens, leading to reduced ATP production and cell death .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays have shown its effectiveness against several phytopathogenic fungi, demonstrating moderate to excellent inhibition of mycelial growth .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a potential role in treating inflammatory conditions.

Case Studies

Case Study 1: Antifungal Activity

In a comparative study, this compound was tested against seven species of phytopathogenic fungi. The results indicated that the compound exhibited higher antifungal activity than traditional fungicides like boscalid, with IC50 values indicating effective concentrations for inhibition .

Case Study 2: Anti-inflammatory Response

A recent investigation into the anti-inflammatory effects of the compound revealed that it significantly decreased LPS-induced inflammation in murine models. The results suggested that the compound could serve as a potential therapeutic agent for managing inflammatory diseases .

Data Summary Table

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antifungal | Moderate to excellent inhibition | Inhibition of succinate dehydrogenase |

| Anti-inflammatory | Significant reduction in cytokine levels | Inhibition of nitric oxide and TNF-α |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation or cyclization of hydrazide derivatives. For example:

- Cyclization with POCl₃ : Hydrazide intermediates can be cyclized using phosphorus oxychloride (POCl₃) at 120°C to form pyrazole-oxadiazole hybrids .

- Hydrazine Reflux : Reacting hydrazides with ketones or aldehydes in dry ethanol under reflux (80°C for 20 hours) yields pyrazole derivatives with high regioselectivity .

- Acid-Catalyzed Condensation : Refluxing intermediates (e.g., benzohydrazide) with glacial acetic acid and anhydrous sodium acetate for 8–10 hours ensures efficient cyclization .

Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry of hydrazide precursors, and use inert atmospheres to prevent oxidation.

Basic Characterization

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- IR Spectroscopy : Identify functional groups (e.g., N–H stretches at ~3200 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., difluoromethyl protons at δ 5.5–6.5 ppm, pyrazole ring carbons at δ 140–160 ppm) .

- Elemental Analysis : Verify purity (>95%) and stoichiometry .

- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions) .

Advanced Synthesis

Q. How can regioselectivity challenges in the cyclization step be addressed during synthesis?

- Controlled Reflux : Use ethanol as a solvent at 80°C to favor kinetically controlled products, as seen in regioselective pyrazole formation .

- Steric and Electronic Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to direct cyclization .

- Catalytic Additives : Anhydrous sodium acetate in acetic acid enhances cyclization efficiency by acting as a mild base .

Advanced Pharmacological Evaluation

Q. What methodological approaches are recommended for evaluating the bioactivity of this compound in anticonvulsant studies?

- Maximal Electroshock (MES) Test : Assess seizure suppression in rodent models (dose range: 30–100 mg/kg) .

- Subcutaneous Pentylenetetrazol (scPTZ) Test : Evaluate GABAergic activity by measuring latency to clonic seizures .

- Dose-Response Curves : Use log-probit analysis to calculate ED₅₀ values. Cross-validate with in vitro assays (e.g., receptor binding studies).

Advanced Computational Design

Q. How can computational methods like quantum chemical calculations aid in reaction optimization?

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways .

- Machine Learning (ML) : Train models on experimental datasets (e.g., solvent, temperature, yield) to predict optimal conditions .

- Molecular Dynamics (MD) : Simulate solvent effects on regioselectivity (e.g., ethanol vs. DMF) .

Data Contradictions

Q. How to resolve discrepancies between experimental and theoretical spectral data?

- Hybrid Approaches : Combine experimental NMR/IR with DFT-calculated spectra (e.g., B3LYP/6-311++G(d,p) basis set) to assign ambiguous peaks .

- Dynamic Effects : Account for solvent polarity and temperature in theoretical models to align with observed shifts .

- Crystallographic Validation : Use X-ray data to confirm bond lengths/angles and refine computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.